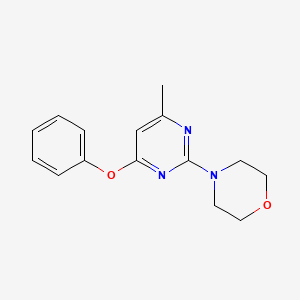
1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine), also known as PDC, is a chemical compound that has been the subject of scientific research in recent years. This compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In
Applications De Recherche Scientifique
1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has been studied for its potential applications in various fields. In medicinal chemistry, 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has been found to have potent anticonvulsant and analgesic effects. In material science, 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has been used as a building block for the synthesis of novel polymeric materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated ion channels. 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has been found to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects
1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated that 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has anticonvulsant and analgesic effects. 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) is also stable under normal laboratory conditions and can be stored for extended periods. However, 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) is not readily soluble in water, which can limit its use in certain experiments. 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine). One area of research is the development of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine)-based drugs for the treatment of cancer and neurological disorders. Another area of research is the synthesis of novel polymeric materials using 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) as a building block. Additionally, further studies are needed to elucidate the mechanism of action of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) and to investigate its long-term effects on the body.
Conclusion
In conclusion, 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) is a chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The synthesis of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) is relatively straightforward, and it has been found to have potent anticonvulsant, analgesic, and anticancer effects. Although further studies are needed to fully understand its mechanism of action and long-term effects, 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has the potential to be a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) involves the reaction between 1,4-phenylenediacetyl chloride and 4-phenylpiperazine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine). The yield of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Propriétés
IUPAC Name |
[4-(4-phenylpiperazine-1-carbonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c33-27(31-19-15-29(16-20-31)25-7-3-1-4-8-25)23-11-13-24(14-12-23)28(34)32-21-17-30(18-22-32)26-9-5-2-6-10-26/h1-14H,15-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQNJDRTGJNSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)


![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)
![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)

![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)

![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)